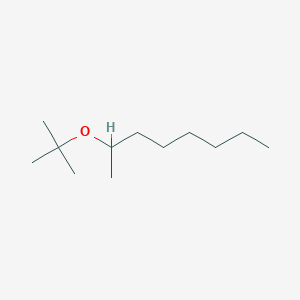
Octane, 2-(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-t-Butoxyoctane: is an organic compound with the molecular formula C12H26O . It is a type of ether, specifically a butyl ether, where a butyl group is bonded to an octane chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-t-Butoxyoctane typically involves the reaction of tert-butyl alcohol with octyl bromide in the presence of a strong base such as potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
tert-Butyl alcohol+octyl bromideKOBu-t2-t-Butoxyoctane+KBr
Industrial Production Methods: In an industrial setting, the production of 2-t-Butoxyoctane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-t-Butoxyoctane can undergo oxidation reactions to form corresponding alcohols and ketones. Common oxidizing agents include and .
Reduction: Reduction of 2-t-Butoxyoctane can be achieved using to produce the corresponding alcohol.
Substitution: The ether linkage in 2-t-Butoxyoctane can be cleaved under acidic conditions, leading to the formation of and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid under reflux conditions.
Major Products Formed:
Oxidation: tert-Butyl alcohol, octanone.
Reduction: tert-Butyl alcohol, octanol.
Substitution: tert-Butyl alcohol, octanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-t-Butoxyoctane is used as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in various chemical reactions.
Biology and Medicine: In biological research, 2-t-Butoxyoctane is used as a solvent for the extraction of lipids and other hydrophobic compounds from biological samples. It is also used in the formulation of certain pharmaceuticals.
Industry: In the industrial sector, 2-t-Butoxyoctane is used as a solvent in the production of paints, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 2-t-Butoxyoctane involves its interaction with various molecular targets. As a solvent, it can disrupt the hydrophobic interactions between molecules, leading to the solubilization of hydrophobic compounds. In chemical reactions, it can act as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Butoxyethanol: An ether with a similar structure but shorter carbon chain.
2-(tert-butoxy)butane: Another ether with a tert-butyl group but different carbon chain length.
Uniqueness: 2-t-Butoxyoctane is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter-chain ethers. This makes it more suitable for certain applications where higher boiling points and lower volatility are required.
Conclusion
2-t-Butoxyoctane is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it valuable in various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
844640-20-6 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]octane |
InChI |
InChI=1S/C12H26O/c1-6-7-8-9-10-11(2)13-12(3,4)5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
RPDXBCHKWMUFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


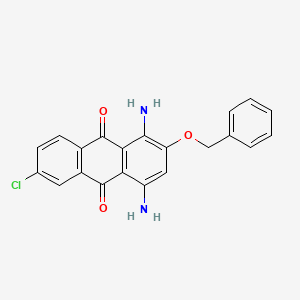

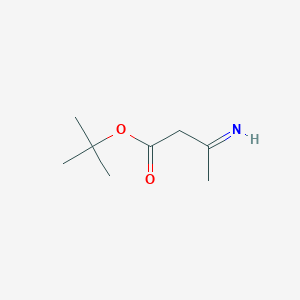
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
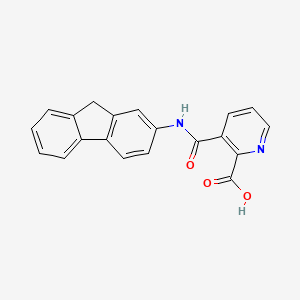
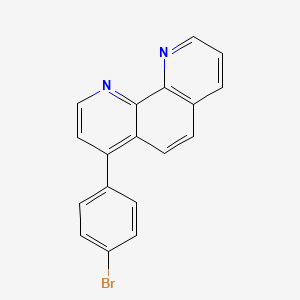

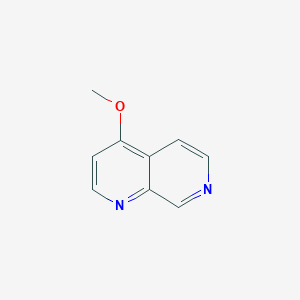
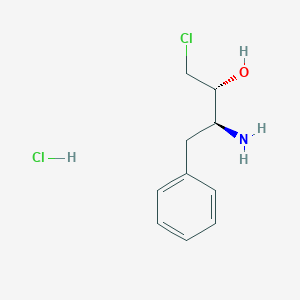
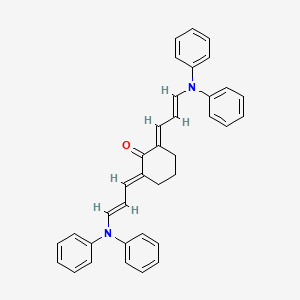
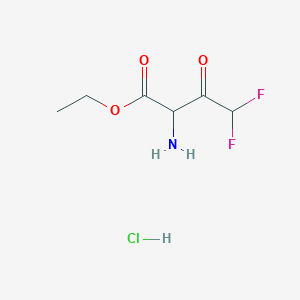

![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
